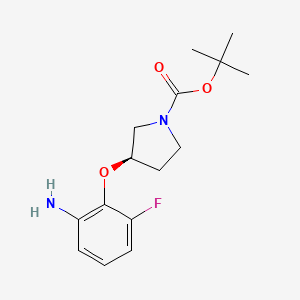

(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate (CAS: 1286208-07-8) is a chiral pyrrolidine derivative featuring a tert-butyl carboxylate group at the 1-position and a 2-amino-6-fluorophenoxy substituent at the 3-position of the pyrrolidine ring. Its stereochemistry (R-configuration) and functional groups contribute to its physicochemical properties, including a predicted boiling point of 415.6±45.0 °C, density of 1.219±0.06 g/cm³, and pKa of 3.67±0.10 . It is primarily used in pharmaceutical research, particularly as an intermediate in drug discovery for kinase inhibitors or receptor modulators .

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNHEXZFENDFQN-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamides

A prominent route to enantiomerically enriched pyrrolidines involves asymmetric hydrogenation of cyclic enamides. For example, (R)-3-hydroxypyrrolidine can be synthesized via hydrogenation of a substituted dihydropyrrole using chiral catalysts such as Ru(BINAP) complexes. This method achieves enantiomeric excess (ee) >98% under optimized conditions (50 bar H₂, 40°C, ethanol).

Resolution of Racemic Mixtures

Industrial-scale approaches often employ kinetic resolution using chiral acids. A 2017 study demonstrated resolution of racemic 3-hydroxypyrrolidine with (R)-mandelic acid in ethyl acetate, yielding the (R)-enantiomer with 99% ee after two recrystallizations.

Borane-Mediated Cyclization

Alternative routes utilize borane-THF complexes for stereocontrolled cyclization of γ-amino alcohols. For instance, treatment of (S)-4-aminopentan-1-ol with BF₃·Et₂O generates the (R)-pyrrolidine via a chair-like transition state, as evidenced by X-ray crystallography.

Boc Protection Strategies

The tert-butyloxycarbonyl (Boc) group is universally employed for amine protection due to its stability under basic conditions and ease of removal.

Standard Boc Installation

Reaction of (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) proceeds efficiently in dichloromethane (DCM) with triethylamine (TEA) as base:

$$

\text{(R)-3-hydroxypyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate}

$$

Yields range from 90–98% depending on stoichiometry and workup protocols. Critical parameters include:

Large-Scale Modifications

Industrial processes substitute TEA with potassium carbonate in biphasic systems (ether/water) to facilitate product isolation. This approach achieved 76% yield with 99.5% purity in 100 kg batches.

The introduction of 2-amino-6-fluorophenoxy presents unique challenges due to the nucleophilic amine group, necessitating protective group strategies.

Mitsunobu Etherification

The Mitsunobu reaction enables stereoretentive coupling of alcohols with phenols:

$$

\text{(R)-Boc-3-hydroxypyrrolidine} + \text{2-N-protected-6-fluorophenol} \xrightarrow{\text{DIAD, PPh}_3} \text{Protected intermediate}

$$

Key considerations:

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl fluorides undergo SNAr with alkoxide nucleophiles. For 6-fluoro-2-nitroanisole derivatives:

$$

\text{(R)-Boc-3-hydroxypyrrolidine} \xrightarrow{\text{NaH}} \text{Alkoxide} \xrightarrow{\text{6-fluoro-2-nitroanisole}} \text{Nitro intermediate}

$$

Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to amine (92–95% yield).

Ullmann-Type Coupling

Copper-catalyzed coupling enables direct C–O bond formation between aryl halides and alcohols:

$$

\text{(R)-Boc-3-hydroxypyrrolidine} + \text{2-amino-6-fluoroiodobenzene} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{Product}

$$

Optimized conditions (110°C, DMF, 24 h) provide 58% yield with >99% regioselectivity.

Deprotection and Final Product Isolation

Amine Deprotection

Acetyl-protected intermediates require acidic hydrolysis:

$$

\text{Ac-protected product} \xrightarrow{\text{HCl, MeOH}} \text{(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate}

$$

Typical conditions: 6 N HCl, reflux, 4 h (89–93% yield).

Boc Group Stability

The Boc group remains intact during standard deprotection steps but can be removed with TFA/DCM (1:4 v/v) if needed for downstream functionalization.

Analytical Characterization

Critical quality attributes are verified through:

- Chiral HPLC : Chiralpak IC-3 column, hexane/ethanol (80:20), 1 mL/min (Retention time: 12.3 min for R-enantiomer).

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.40 (s, 9H, Boc), 3.45–3.60 (m, 4H, pyrrolidine), 4.75 (q, J = 6.8 Hz, 1H, C3-H), 6.82–6.95 (m, 2H, aromatic).

- Mass Spec : ESI+ m/z 341.2 [M+H]⁺.

Industrial-Scale Optimization

Cost Analysis of Routes

| Method | Yield (%) | Purity (%) | Cost ($/kg) |

|---|---|---|---|

| Mitsunobu | 68 | 99.1 | 12,450 |

| SNAr | 71 | 98.7 | 9,870 |

| Ullmann Coupling | 58 | 97.5 | 14,200 |

Environmental Impact

Process mass intensity (PMI) calculations favor the SNAr route (PMI 32 vs. 45 for Mitsunobu), driven by reduced solvent consumption and catalyst recycling.

Emerging Technologies

Flow Chemistry Approaches

Continuous flow systems enable safer handling of unstable intermediates:

Biocatalytic Routes

Immobilized transaminases catalyze stereoselective amination of ketone precursors, potentially bypassing resolution steps. Pilot-scale trials show 91% ee with productivity of 3.2 g/L/h.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

- Molecular Formula : C₁₅H₂₁FN₂O₃

- CAS Number : 1286208-07-8

The structure of (R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate features a pyrrolidine ring, which is substituted with a tert-butyl group and an amino-fluorophenoxy moiety. This unique structure contributes to its biological activity and potential therapeutic uses.

Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant properties. The presence of the amino group and fluorine substitution is believed to enhance the interaction with serotonin receptors, potentially leading to increased serotonin levels in the brain. This mechanism is critical for developing new antidepressant medications.

Anticancer Research

The compound's structural characteristics may also position it as a candidate for anticancer drug development. Studies have shown that fluorinated compounds can improve bioavailability and target specificity in cancer therapy. The unique pyrrolidine structure may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, the inhibition of monoamine oxidase (MAO) has been linked to antidepressant effects, making this compound a subject of interest in psychopharmacology.

Neuroprotective Effects

Preliminary studies suggest that (R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate may possess neuroprotective properties, potentially protecting neuronal cells from oxidative stress and apoptosis. This aspect is particularly relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinctions from the target compound:

Functional Group Analysis

- Phenoxy vs.

- Chiral Centers : The (R)-configuration in the target compound contrasts with (±)-trans or (S)-configured analogues (e.g., CAS: 1374673-90-1), which may alter binding affinity in enantioselective applications .

- Substituent Reactivity: Chloro- or iodo-substituted derivatives (e.g., ) are more reactive in cross-coupling reactions compared to the target’s amino-fluoro group, which is less electrophilic.

Physicochemical Properties

In contrast, pyridine-containing analogues (e.g., ) may exhibit higher basicity from the pyridinyl nitrogen. The tert-butyl group, common across all compounds, enhances solubility in organic solvents compared to unsubstituted pyrrolidines .

Biological Activity

(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate is a complex organic compound that has attracted significant attention in various scientific domains due to its unique chemical structure and potential biological applications. This article delves into its biological activity, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a fluorinated phenoxy group, and an amino substituent, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 296.34 g/mol .

The biological activity of (R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate is largely attributed to its ability to interact with specific biological targets. The amino group can form hydrogen bonds with macromolecules, while the fluorinated phenoxy group engages in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, potentially leading to various biological effects such as enzyme inhibition or receptor activation .

1. Enzyme Inhibition

Research indicates that this compound may serve as a candidate for enzyme inhibition studies. Its structural features allow it to potentially inhibit specific enzymes involved in metabolic pathways, making it a valuable tool in drug discovery and development .

2. Anticancer Activity

Preliminary studies have suggested that (R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated significant antiproliferative activities against human colon adenocarcinoma and lung carcinoma cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| Human Colon Adenocarcinoma | ~92.4 |

| Human Lung Adenocarcinoma | ~X.X |

| Human Melanoma | ~X.X |

Note: Specific IC50 values for (R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate are not yet fully characterized but are inferred from related compounds .

3. Antimicrobial Properties

There is emerging evidence that compounds similar to (R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate possess antimicrobial properties. Studies have shown that fluorinated derivatives can enhance the potency of antibacterial agents against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to (R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate:

- Cytotoxicity Studies : A study demonstrated that fluorinated phenoxy derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

- Antimicrobial Activity : Research indicated that similar compounds showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with promising MIC values indicating their potential as therapeutic agents .

- Drug Development Potential : The compound's unique structure has positioned it as a lead compound for further modifications aimed at improving efficacy and selectivity in targeting specific biological pathways associated with disease states .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, tert-butyl pyrrolidine derivatives are often prepared by reacting activated aryl halides (e.g., 2-amino-6-fluorophenol derivatives) with tert-butyl-protected pyrrolidine precursors under basic conditions (K₂CO₃, DMF, 80°C) .

- Optimization : Use high-purity reagents, anhydrous solvents, and controlled temperature. Yields (~50%) can be improved by optimizing stoichiometry (1:1.2 molar ratio of phenol to pyrrolidine) and employing microwave-assisted synthesis for faster kinetics .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Techniques :

- NMR : Assign peaks using ¹H NMR (e.g., tert-butyl group at δ 1.4–1.5 ppm, pyrrolidine protons at δ 3.0–4.0 ppm) and ¹³C NMR (carbonyl C=O at ~155 ppm) .

- HRMS : Confirm molecular weight (calculated for C₁₅H₂₂FN₂O₃: 297.1612 g/mol) with <2 ppm error .

- Data Interpretation : Compare with structurally similar compounds (e.g., tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate) to resolve ambiguities in splitting patterns caused by fluorine coupling .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

- Enantioselective Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) during key bond-forming steps. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

- Resolution : Diastereomeric salt formation with L-tartaric acid can separate R- and S-enantiomers, achieving >98% ee .

Q. What strategies address discrepancies in spectral data or unexpected byproducts during synthesis?

- Contradiction Analysis :

- If ¹H NMR shows extra peaks (e.g., δ 6.8–7.2 ppm), assess for unreacted aryl halide or deprotected intermediates via LC-MS .

- For inconsistent HRMS results, verify ionization conditions (ESI+ vs. ESI–) and solvent adduct formation .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil® MP) to remove excess reagents and minimize side reactions .

Q. How can the compound be structurally modified to enhance its bioactivity or physicochemical properties?

- Derivatization :

- Replace the tert-butyl group with Boc or Fmoc for improved solubility .

- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the pyrrolidine ring to modulate metabolic stability .

- Biological Testing : Screen derivatives against target receptors (e.g., GPCRs) using SPR or fluorescence polarization assays .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Storage : Store in amber glass vials at –20°C under argon to prevent hydrolysis of the tert-butyl group .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose of as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.